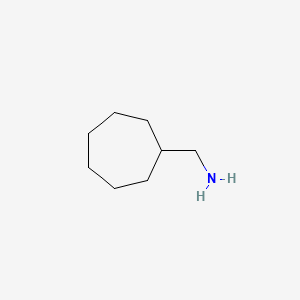

Cycloheptanemethylamine

Description

Properties

IUPAC Name |

cycloheptylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c9-7-8-5-3-1-2-4-6-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOQEOHEZKVYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196188 | |

| Record name | Cycloheptylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4448-77-5 | |

| Record name | Cycloheptanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4448-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T955W3JLU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Cycloheptanemethylamine

Introduction

Cycloheptanemethylamine (CAS No. 4448-77-5), a primary amine featuring a seven-membered cycloalkane ring, is a versatile building block in modern chemistry.[1] Its utility spans the development of agrochemicals, pharmaceutical intermediates, and dyestuffs.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a foundational necessity. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and safety protocols.[2][3]

This guide provides an in-depth analysis of the core physical characteristics of this compound. Moving beyond a simple tabulation of data, we will explore the causality behind experimental choices for determining these properties, address discrepancies in reported literature values, and outline standardized protocols. This approach is designed to equip the laboratory professional with the field-proven insights necessary for effective and safe utilization of this compound.

Chemical Identity

A precise understanding of a compound begins with its fundamental identifiers. These data points are critical for accurate documentation, database searches, and regulatory compliance.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in both laboratory and biological systems. For drug development professionals, parameters like solubility and density are critical predictors of a candidate's pharmacokinetic profile.[1][2] For the synthetic chemist, properties such as boiling point and flash point are paramount for purification and safe handling.[3]

The following table summarizes the key physical properties of this compound as reported in scientific and commercial literature.

| Property | Reported Value(s) | Source(s) |

| Physical State | Liquid at standard conditions | [1] |

| Boiling Point | 98-101 °C @ 35 mmHg (4.67 kPa) 102.5 °C @ 35 Torr (4.67 kPa) | [1][4] [2] |

| Density | 0.884 g/cm³ 0.8893 g/cm³ @ 25 °C | [1] [2] |

| Refractive Index | 1.474 1.456 | [1][4] [2] |

| Flash Point | 70 °C (158 °F) [Closed Cup] 51.7 ± 13.3 °C | [1][4] [2] |

| Water Solubility | Poorly miscible or difficult to mix | [1][2][4] |

| Sensitivity | Air Sensitive | [1][4] |

Analysis of Physicochemical Data and Discrepancies

As a Senior Application Scientist, it is crucial to recognize that literature values for physical properties are not always absolute. The variances observed in the table above are common and highlight the importance of critical data evaluation.

Trustworthiness through Scrutiny: The discrepancies in boiling point, density, refractive index, and flash point likely stem from two primary factors:

-

Sample Purity: The presence of impurities, even in small amounts, can significantly alter a compound's physical properties.[5][8] For instance, a more volatile impurity would lower the observed boiling point and flash point, while a less volatile, denser impurity could elevate the density. The designation of ">98%" purity by some suppliers indicates the potential for up to 2% of other substances to be present.[4]

-

Experimental Conditions: Minor variations in experimental setup can lead to different results. Boiling point is highly dependent on pressure, and while the reported values are at a reduced pressure of 35 mmHg/Torr, slight inaccuracies in pressure measurement can shift the temperature reading.[9] Similarly, refractive index and density are temperature-dependent; the value of 0.8893 g/cm³ is specified at 25 °C, while others may have been measured at ambient or other standard temperatures.[2]

Expertise in Application: When utilizing this compound in a sensitive application, such as quantitative structure-activity relationship (QSAR) modeling or formulation development, it is best practice to experimentally verify the properties of the specific batch in use. For routine synthetic applications, the provided ranges offer a reliable guide for process design (e.g., setting distillation parameters).

Standardized Experimental Protocols

To ensure data reliability and reproducibility, standardized methods are employed for the determination of physical properties. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[10]

Determination of Boiling Point (OECD Guideline 103)

The boiling point is a critical parameter for distillation-based purification and for assessing a substance's volatility.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since this compound's boiling point is determined at reduced pressure to prevent potential decomposition at higher temperatures, a dynamic method is often employed.

Step-by-Step Methodology (Dynamic Method):

-

Apparatus Setup: A sample of the liquid is placed in a heating tube equipped with a thermometer and a capillary tube for introducing an inert gas (e.g., nitrogen) below the liquid surface. The system is connected to a manometer and a vacuum pump.

-

Pressure Adjustment: The pressure within the apparatus is reduced to the desired level (e.g., 35 mmHg).

-

Heating: The sample is heated gently with constant stirring.

-

Observation: A fine stream of gas bubbles is passed through the liquid. The temperature at which a continuous stream of bubbles emerges from the capillary is recorded along with the corresponding pressure.

-

Data Recording: This process is repeated across a range of pressures to establish a vapor pressure curve. The boiling point at a specific pressure is the temperature at which the measured vapor pressure equals that pressure.[5][9]

Causality: This method is chosen for its precision and its applicability to determining vapor pressure simultaneously. It avoids localized overheating, which can be an issue with simpler distillation methods, providing a more accurate equilibrium temperature.[5]

Determination of Density (OECD Guideline 109)

Density is a fundamental physical property used for substance characterization and for converting mass to volume.

Principle: Density is the mass of a substance per unit volume ( kg/m ³ or g/cm³).[6][11] For liquids like this compound, an oscillating densitometer is a precise and common method.

Step-by-Step Methodology (Oscillating Densitometer):

-

Calibration: The instrument, which contains a U-shaped oscillating tube, is calibrated using two substances of known density, typically dry air and pure water.

-

Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the thermostatically controlled tube (e.g., set to 25.0 ± 0.1 °C).

-

Measurement: The instrument electronically excites the tube, causing it to oscillate. The frequency of this oscillation is dependent on the total mass of the tube and its contents.

-

Calculation: The instrument measures the oscillation period and, based on the calibration data, calculates the density of the sample.[6][11]

Causality: This method is highly accurate, requires only a small sample volume, and allows for precise temperature control, which is critical as density is temperature-dependent.[12]

Determination of Refractive Index (ASTM D1747)

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.

Principle: Refractive index is the ratio of the velocity of light in a vacuum (or air) to its velocity in the substance.[4][13] It is typically measured using a refractometer (e.g., an Abbé refractometer).

Step-by-Step Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Temperature Control: The prisms of the refractometer are brought to a constant, specified temperature (e.g., 20.0 °C) using a circulating water bath.

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism.

-

Measurement: The prisms are closed, and the user looks through the eyepiece, adjusting the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.[13][14]

Causality: The choice of a high-quality refractometer with precise temperature control is paramount because the refractive index is sensitive to both temperature and the wavelength of light used (typically the sodium D-line, 589 nm). This method is rapid, non-destructive, and highly sensitive to impurities.[15]

Integrated Characterization Workflow

The determination of physical properties should follow a logical sequence. For a novel or newly received compound, a systematic workflow ensures that all critical data is captured efficiently and safely.

Caption: Workflow for the physical characterization of this compound.

Conclusion

The physical properties of this compound are defining characteristics that are indispensable for its safe handling, effective application, and successful integration into drug discovery and development pipelines. As demonstrated, the reported values can vary, underscoring the necessity for a scientist to approach literature data with a critical perspective and to understand the standardized protocols behind their determination. By grounding experimental work in robust, validated methodologies such as the OECD and ASTM guidelines, researchers can ensure the integrity of their results and accelerate their research and development objectives.

References

-

Benchchem. This compound | CAS 4448-77-5 | ≥98%.

-

Fisher Scientific. This compound, 98+%.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78194, Cycloheptylmethylamine.

-

ECHEMI. Buy this compound from Conier Chem&Pharma Limited.

-

PubChemLite. This compound (C8H17N).

-

ChemicalBook. This compound price,buy this compound.

-

Fisher Scientific. SAFETY DATA SHEET - this compound.

-

Situ Biosciences. OECD 105 - Water Solubility.

-

LCS Laboratory Inc. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.

-

OECD (2025). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.

-

OECD (2025). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

-

OECD (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1.

-

ASTM International. (2019). D1747-99(2019) Standard Test Method for Refractive Index of Viscous Materials.

-

Wikipedia. OECD Guidelines for the Testing of Chemicals.

-

Raytor. (2025). How Drug Physical and Chemical Properties Impact Effectiveness.

-

Scribd. Determination of Flash and Fire Point.

-

ASTM International. (2004). D 1747 – 99 (Reapproved 2004)e1 Standard Test Method for Refractive Index of Viscous Materials.

-

ACS Reagent Chemicals. (2017). Measurement of Physical Properties.

-

Optical Society of America. (1971). Measurement of the Refractive Index of Transparent Solids and Fluids.

-

Royal Society of Chemistry. Characterising new chemical compounds & measuring results.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. store.astm.org [store.astm.org]

- 5. laboratuar.com [laboratuar.com]

- 6. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 7. Experimental Study of flash point determination for Alcohols & Aromatic Compounds. -Fire Science and Engineering | 학회 [koreascience.kr]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. oecd.org [oecd.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

Cycloheptanemethylamine chemical structure and IUPAC name.

An In-Depth Technical Guide to Cycloheptanemethylamine

Introduction

This compound, a primary amine featuring a seven-membered cycloalkane ring, serves as a crucial building block in various chemical syntheses.[1] Its unique structural combination of a flexible, medium-sized cycloheptyl ring and a reactive aminomethyl group makes it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical structure, properties, a robust synthetic protocol, and its applications, particularly within the pharmaceutical and agrochemical industries.[1] Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and molecular architecture.

IUPAC Name and Synonyms

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is cycloheptylmethanamine .[2] It is also commonly referred to by several synonyms in commercial and research contexts, including:

-

This compound[2]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

| Identifier | Value | Source |

| CAS Number | 4448-77-5 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇N | [1][2][3][4] |

| Molecular Weight | 127.23 g/mol | [1][2] |

| InChI Key | CAOQEOHEZKVYOJ-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C1CCCC(CC1)CN | [1][2] |

Structural Elucidation

This compound consists of a cycloheptane ring bonded to a methylene group (-CH₂-), which is in turn attached to an amino group (-NH₂). The seven-membered ring is not planar and exists in a dynamic equilibrium of several conformations, most notably the twist-chair and twist-boat forms. This conformational flexibility can be a critical factor in its interaction with biological targets in drug discovery applications. The primary amine group provides a site for a wide array of chemical reactions.

Caption: 2D representation of Cycloheptylmethanamine structure.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a combustible, air-sensitive liquid that is poorly miscible with water.[1][4]

| Property | Value |

| Appearance | Liquid |

| Density | 0.884 - 0.889 g/cm³ |

| Boiling Point | 98-101 °C at 35 mmHg[1][5] |

| Flash Point | 70 °C (158 °F)[1][5] |

| Refractive Index | 1.474[1][5] |

| Water Solubility | Not miscible or difficult to mix[1][3][4] |

| pKa | 10.27 ± 0.29 (Predicted)[5] |

Synthesis and Purification

While various synthetic routes can be envisioned, a common and reliable method for preparing primary amines like this compound is the reduction of the corresponding nitrile. This section details a representative protocol for the synthesis of this compound from cycloheptanecarbonitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Causality Behind Experimental Choices

-

Choice of Precursor: Cycloheptanecarbonitrile is a readily available starting material. The nitrile group (-C≡N) is an excellent substrate for reduction to a primary amine (-CH₂NH₂).

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity and efficiency in reducing nitriles. It provides a clean, high-yield conversion to the corresponding primary amine. Alternative reagents like catalytic hydrogenation could be used, but LiAlH₄ is often preferred for lab-scale synthesis due to its simplicity of use.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because it is inert to LiAlH₄ and effectively dissolves the starting nitrile. The anhydrous condition is critical as LiAlH₄ reacts violently with water.

-

Work-up Procedure: The sequential addition of water and sodium hydroxide solution is a standard Fieser work-up method. This procedure safely quenches the excess LiAlH₄ and precipitates the aluminum salts as a granular solid, which can be easily filtered off, simplifying the purification of the final product.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Cycloheptanecarbonitrile

Safety Note: This procedure involves highly reactive and flammable reagents. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be oven-dried to ensure anhydrous conditions.

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: Suspend 1.2 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve 1.0 equivalent of cycloheptanecarbonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours to ensure complete conversion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas. Following the water, add a 15% aqueous sodium hydroxide solution, followed by more water (typically in a 1:1:3 ratio of LiAlH₄ (g) : H₂O (mL) : 15% NaOH (mL) : H₂O (mL)).

-

Isolation: Stir the resulting mixture for 30 minutes until a white, granular precipitate of aluminum salts forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

-

Purification: Combine the filtrate and washes. Remove the solvent using a rotary evaporator. The resulting crude amine can be purified by distillation under reduced pressure (e.g., 98-101 °C at 35 mmHg) to yield pure this compound.[1]

Applications in Research and Drug Development

This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules.[1] Its applications span several industries:

-

Pharmaceutical Intermediates: The cycloheptyl moiety can enhance the lipophilicity of a drug candidate, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine serves as a handle for introducing the cycloheptylmethyl group into a larger molecule or for building further complexity. It is a building block for creating compounds that may be explored for therapeutic applications in areas like cardiovascular and cancer research.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides where the cycloheptyl group can tune the biological activity and physical properties of the final product.[1]

-

Dyestuffs: The amine group is a key functional group in the synthesis of various dyes.[1]

The incorporation of cyclic moieties like cycloheptane is a well-established strategy in medicinal chemistry to explore chemical space and optimize lead compounds.[6] The conformational flexibility of the seven-membered ring can allow for an optimal fit into a protein's binding pocket, potentially leading to increased potency and selectivity.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[4]

-

Handling: Handle in a well-ventilated area or fume hood. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles. Avoid contact with skin and eyes and prevent the formation of aerosols.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is air-sensitive and should be stored under an inert atmosphere if possible. Keep away from oxidizing agents and sources of ignition.[1][4]

Conclusion

This compound, or cycloheptylmethanamine, is a versatile primary amine with a distinct seven-membered ring structure. Its well-defined physicochemical properties and the availability of straightforward synthetic routes make it a valuable building block for researchers in organic synthesis. Its primary utility lies in its role as an intermediate for creating novel molecules in the pharmaceutical, agrochemical, and dyestuff industries, where its unique structural features can be leveraged to modulate biological activity and physical characteristics. Proper handling and storage are essential due to its corrosive and air-sensitive nature.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78194, Cycloheptylmethylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 276275, N-cycloheptyl-N-methylamine. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

Sources

Introduction to Cycloheptanemethylamine

An In-Depth Technical Guide to Cycloheptanemethylamine: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a versatile primary amine with significant applications in pharmaceutical and chemical synthesis. Central to its identity is the Chemical Abstracts Service (CAS) number 4448-77-5.[1][2][3][4][5] This guide details its physicochemical properties, outlines a standard synthesis protocol, discusses critical analytical characterization techniques, and explores its current and potential applications for researchers, scientists, and professionals in drug development.

This compound, systematically named (cycloheptyl)methanamine, is an organic compound characterized by a cycloheptyl group attached to a methylamine moiety.[1][5] Its unique seven-membered cycloalkane structure imparts specific steric and conformational properties that distinguish it from analogues like cyclohexanemethylamine, influencing its reactivity and biological activity.[1][6] With the molecular formula C8H17N and a molecular weight of 127.23 g/mol , this compound serves as a crucial building block in the synthesis of more complex molecules.[1][2][5] It is primarily utilized as an intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. These properties dictate the conditions required for its handling, storage, and reactions.

| Property | Value | Source(s) |

| CAS Number | 4448-77-5 | [1][2][3][4][5] |

| IUPAC Name | (cycloheptyl)methanamine | [1][5] |

| Molecular Formula | C8H17N | [1][2][3][4][5] |

| Molecular Weight | 127.23 g/mol | [1][2][3][4][5] |

| Boiling Point | 98-101 °C at 35 mmHg | [1][3] |

| Density | 0.884 g/cm³ | [1][3] |

| Refractive Index | 1.474 | [1][3] |

| Flash Point | 70 °C (158 °F) | [1][3] |

| Water Solubility | Not miscible or difficult to mix | [1][2][3] |

| Sensitivity | Air sensitive | [1][3] |

| InChI Key | CAOQEOHEZKVYOJ-UHFFFAOYSA-N | [1][2][5] |

Synthesis Methodology: Reductive Amination

One of the most common and reliable methods for synthesizing this compound is through the reductive amination of cycloheptanecarboxaldehyde. This method is favored for its efficiency and control over the reaction process.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from cycloheptanecarboxaldehyde. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

Cycloheptanecarboxaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanecarboxaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Rationale: The reaction is performed at a reduced temperature to control the exothermic nature of the imine formation and subsequent reduction, minimizing side reactions.

-

-

Imine Formation: Slowly add a 7N solution of ammonia in methanol (1.5 equivalents) to the flask. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Rationale: The ammonia reacts with the aldehyde to form an intermediate imine. Using an excess of ammonia drives the equilibrium towards the formation of the imine.

-

-

Reduction: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (1.2 equivalents) in methanol and add it dropwise to the reaction mixture over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the imine to the desired primary amine without affecting other functional groups. The slow addition controls the rate of reaction and hydrogen gas evolution.

-

-

Work-up and Extraction: Carefully quench the reaction by adding deionized water. Remove the methanol under reduced pressure. Add dichloromethane (DCM) to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Rationale: Quenching deactivates any remaining reducing agent. The product is more soluble in the organic solvent (DCM) than in water, allowing for its separation and extraction.

-

-

Drying and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by fractional distillation under reduced pressure.[1]

-

Rationale: Anhydrous sodium sulfate removes residual water from the organic phase. Distillation under reduced pressure is crucial as it allows the product to boil at a lower temperature, preventing thermal decomposition.[1]

-

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, several analytical techniques are essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for confirming the structure. ¹H NMR will show characteristic signals for the amine protons and the protons on the cycloheptane ring, while ¹³C NMR will verify the carbon backbone.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition by identifying the molecular ion peak.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the N-H bonds of the primary amine group, which typically show characteristic stretches in the 3300-3500 cm⁻¹ region.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the final product and identifying any potential impurities that may affect its properties, such as boiling point.[1]

Applications in Research and Development

This compound's structural features make it a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediates: It serves as a scaffold in the synthesis of active pharmaceutical ingredients (APIs). Research has explored its derivatives in the context of cardiovascular and cancer research.[1] For instance, some studies suggest its potential to modulate adenosine receptors and exhibit cytotoxicity against certain cancer cell lines.[1] The discovery of C-(1-aryl-cyclohexyl)-methylamines as inhibitors of dipeptidyl peptidase IV (DPP IV) for anti-diabetic therapies highlights the utility of similar amine scaffolds in drug discovery.[7]

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the cycloheptyl group can influence the molecule's bioavailability and efficacy.[1][8]

-

Dyestuffs: It is also employed as an intermediate in the synthesis of various dyes.[1]

Safety and Handling

This compound is classified as a combustible and corrosive liquid that can cause severe skin burns and eye damage.[3][9] It is also air-sensitive and should be handled with appropriate precautions.[1][3]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[1][9]

-

Spill Management: In case of a spill, remove all ignition sources and absorb the spill with an inert, non-combustible material.[10]

Conclusion

This compound (CAS No. 4448-77-5) is a key chemical intermediate with a well-defined profile of properties, synthesis routes, and applications. Its unique seven-membered ring structure provides a valuable platform for the development of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in research and development.

References

-

Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem - NIH. [Link]

-

Material Safety Data Sheet - Cole-Parmer. [Link]

-

Cyclohexanemethylamine | C7H15N | CID 76688 - PubChem - NIH. [Link]

-

Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV - PubMed. [Link]

- US2945063A - Preparation of cyclohexane methylamine - Google P

-

OSHA Method 40: Methylamine - US EPA. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound | 4448-77-5 [chemicalbook.com]

- 4. This compound - CAS:4448-77-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexanemethylamine | C7H15N | CID 76688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Synthesis of Cycloheptanemethylamine from Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloheptanemethylamine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. The synthesis of this primary amine from the readily available starting material, cycloheptanone, is a critical transformation for which several synthetic routes have been established. This technical guide provides a comprehensive overview and detailed analysis of the three primary methodologies for this conversion: direct reductive amination, synthesis via a cycloheptanone oxime intermediate, and the Leuckart reaction. Each pathway is examined from a mechanistic standpoint, with an emphasis on the causality behind experimental choices. Detailed, step-by-step protocols, quantitative data, and a comparative analysis are provided to enable researchers to select and implement the most suitable method for their specific laboratory context and project requirements.

Introduction

The cycloheptyl moiety is a key structural feature in a variety of therapeutic agents, imparting unique conformational properties that can influence biological activity and pharmacokinetic profiles. The synthesis of this compound from cycloheptanone represents a fundamental transformation in accessing this important amine. The choice of synthetic route can significantly impact yield, purity, scalability, and the overall efficiency of the drug discovery and development process. This guide is intended to serve as a practical resource for chemists, providing the necessary technical details to navigate the synthesis of this crucial intermediate.

Direct Reductive Amination

Direct reductive amination is a highly efficient and widely employed one-pot method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds through the in-situ formation of an imine intermediate from cycloheptanone and ammonia, which is then immediately reduced to this compound. The key to a successful direct reductive amination is the use of a reducing agent that selectively reduces the imine in the presence of the starting ketone.

Mechanistic Overview

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by ammonia.[3] The subsequent dehydration of the resulting hemiaminal intermediate is also acid-catalyzed, driving the equilibrium towards the formation of the cycloheptylimine. The choice of reducing agent is critical; it must be mild enough not to significantly reduce the starting cycloheptanone but reactive enough to reduce the formed imine.

Synthetic Protocols

Two primary classes of reducing agents are commonly employed for this transformation: hydride reagents and catalytic hydrogenation.

Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for reductive amination due to its selectivity for imines over ketones at neutral to slightly acidic pH.[4][5]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in methanol.

-

Adjust the pH of the solution to approximately 6-7 by the addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess borohydride.

-

Basify the solution with a concentrated aqueous solution of sodium hydroxide (e.g., 6 M NaOH) to a pH > 11.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by distillation under reduced pressure.

Catalytic hydrogenation offers a greener and often higher-yielding alternative to hydride reagents, using molecular hydrogen as the reductant in the presence of a metal catalyst.[6][7] Nickel, rhodium, and palladium-based catalysts are commonly used.[6]

Experimental Protocol:

-

To a high-pressure reactor (autoclave), add cycloheptanone (1.0 eq.), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of a supported metal catalyst (e.g., 5-10 mol% of Raney Nickel or Rh/C).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce ammonia into the reactor, either as a gas or as a solution in the reaction solvent. An excess of ammonia is typically used to favor the formation of the primary amine.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake or by analyzing aliquots of the reaction mixture.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.[8][9]

Synthesis via Cycloheptanone Oxime

This two-step approach involves the initial conversion of cycloheptanone to cycloheptanone oxime, followed by the reduction of the oxime to the desired primary amine. This method is a reliable alternative to direct reductive amination, particularly when control over the reaction is critical.

Mechanistic Overview

The first step is the condensation of cycloheptanone with hydroxylamine, typically in the presence of a base, to form the cycloheptanone oxime.[3] The subsequent reduction of the C=N-OH group to a CH-NH₂ group can be achieved using various reducing agents.

Synthetic Protocols

Experimental Protocol: [3]

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) in a mixture of ethanol and water.

-

Add cycloheptanone (1.0 eq.) to the solution and stir the mixture at room temperature.

-

The reaction is typically complete within a few hours, and the product may precipitate from the solution.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the reaction mixture with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude cycloheptanone oxime, which can often be used in the next step without further purification.

The reduction of the oxime can be accomplished using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10]

Experimental Protocol (using LiAlH₄):

-

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cycloheptanone oxime (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with fresh solvent.

-

Combine the filtrate and washings, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify by distillation under reduced pressure.

Experimental Protocol (Catalytic Hydrogenation): [10][11]

-

In a high-pressure reactor, dissolve cycloheptanone oxime (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Platinum oxide).

-

Pressurize the reactor with hydrogen gas (e.g., 20-50 bar).

-

Heat the mixture with stirring to the desired temperature (e.g., 50-80 °C).

-

After the reaction is complete (cessation of hydrogen uptake), cool the reactor, vent, and filter off the catalyst.

-

Remove the solvent under reduced pressure and purify the resulting amine by distillation.

The Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][12][13] This reaction is typically performed at high temperatures.

Mechanistic Overview

The reaction proceeds by the initial formation of an N-formyl derivative through the reaction of cycloheptanone with formamide or the components of ammonium formate. This intermediate is then reduced by formic acid (present in the reaction mixture) to give N-formylthis compound. Subsequent acid or base-catalyzed hydrolysis of the formamide yields the final primary amine.[12][14]

Synthetic Protocol

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, combine cycloheptanone (1.0 eq.) with a significant excess of ammonium formate (e.g., 5-10 eq.).

-

Heat the mixture to a high temperature (typically 160-185 °C) for several hours.[13] The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and add an aqueous solution of a strong acid (e.g., concentrated hydrochloric acid).

-

Reflux the acidic mixture for several hours to hydrolyze the intermediate N-formylthis compound.

-

Cool the solution and make it strongly basic by the addition of a concentrated sodium hydroxide solution.

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether).

-

Dry the organic extracts, remove the solvent, and purify the this compound by distillation.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Reductive Amination (Hydride) | Direct Reductive Amination (Catalytic) | Synthesis via Oxime | Leuckart Reaction |

| Reagents | NaBH₃CN, NH₄OAc | H₂, NH₃, Metal Catalyst (e.g., Ni, Rh) | 1. NH₂OH·HCl, Base 2. LiAlH₄ or H₂/Catalyst | Ammonium formate or Formamide, HCOOH |

| Reaction Conditions | Mild (room temp.), slightly acidic | Elevated temp. and pressure (80-120 °C, 10-50 bar) | Step 1: Mild Step 2: Varies (0 °C to reflux) | High temp. (160-185 °C) |

| Yield | Moderate to Good | Good to Excellent | Good to Excellent | Moderate to Good |

| Advantages | One-pot, good selectivity, mild conditions | High atom economy, "greener" process, high yields | Well-defined intermediates, reliable | Inexpensive reagents, one-pot for formamide formation |

| Disadvantages | Use of toxic cyanide reagent, potential for over-alkylation | Requires specialized high-pressure equipment | Two-step process, use of highly reactive LiAlH₄ | High reaction temperatures, potential for side reactions |

Visualization of Synthetic Pathways

Reaction Scheme: Synthesis of this compound

Caption: Overview of the primary synthetic routes from cycloheptanone to this compound.

Experimental Workflow: Direct Reductive Amination using NaBH₃CN

Caption: Step-by-step workflow for the synthesis via direct reductive amination.

Conclusion

The synthesis of this compound from cycloheptanone can be effectively achieved through several robust methods. Direct reductive amination, particularly with catalytic hydrogenation, offers an efficient and environmentally conscious approach suitable for larger-scale synthesis. The use of sodium cyanoborohydride provides a reliable and mild laboratory-scale alternative. The two-step synthesis via the cycloheptanone oxime intermediate offers a high degree of control and is also a very effective method. The Leuckart reaction, while requiring more forcing conditions, remains a viable option, especially when cost of reagents is a primary consideration. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, available equipment, and desired purity of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers in making an informed decision and successfully executing the synthesis of this important amine.

References

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. Lin Yang, Rongji Dai, Wei Liu and Yulin Deng. [Link]

-

Leuckart reaction. Wikipedia. [Link]

-

cycloheptanone. Organic Syntheses Procedure. [Link]

-

Leuckart reaction. Grokipedia. [Link]

- Purification of cyclohexylamine.

-

Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. M. Kitamura, D. Lee, S. Hayashi, S. Tanaka, M. Yoshimura. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Ellen W. Baxter, Allen B. Reitz. [Link]

-

Reductive amination with 5-ethyl-2-methylpyridine borane. Tetrahedron Letters. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reductive Amination with Borohydride & Borane Reducing Agents. Studylib. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Link]

-

reductive amination using ammonium acetate/NaBH4. Powered by XMB 1.9.11. [Link]

-

STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

-

Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. [Link]

-

Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. ResearchGate. [Link]

-

Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]

-

Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Abolghasem Moghimi, Shima Faraji, Saeed Taghvaei, Reza Zare. [Link]

- Process for preparation of cyclohexanone oxime.

-

ε-BENZOYLAMINOCAPROIC ACID. Organic Syntheses Procedure. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. PubMed Central. [Link]

- Methylamines purification process.

- Improved method for the synthesis of substituted formylamines and substituted amines.

-

Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]

- Purification of amine reaction mixtures.

- Methylamines purification by distillation and purge.

- Methylamines purification process.

-

Cyclohexanone Oxime Synthesis Notes: Application. Scribd. [Link]

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. arpgweb.com [arpgweb.com]

- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]

- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. grokipedia.com [grokipedia.com]

- 14. mdpi.com [mdpi.com]

Cycloheptanemethylamine: An Examination of Its Biological Activity and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The exploration of novel chemical entities for therapeutic potential is a cornerstone of modern drug discovery. Small molecules, particularly those with unique structural motifs, often provide a rich starting point for identifying new biological activities and mechanisms of action. Cycloheptanemethylamine, a primary amine featuring a seven-membered cycloalkane ring, presents an interesting scaffold. However, a comprehensive review of the current scientific literature reveals a notable scarcity of in-depth research into its specific biological activities and mechanisms of action. This guide, therefore, serves not as a definitive repository of established knowledge, but as an analysis of the limited available information and a forward-looking perspective on the potential research avenues for this compound. While direct, peer-reviewed evidence is lacking, this document will synthesize information from commercial suppliers and extrapolate potential areas of interest based on the activities of structurally related molecules, with the critical caveat that these remain speculative until experimentally validated.

Chemical and Physical Properties of this compound

This compound is an organic compound with the chemical formula C8H17N and a molecular weight of 127.23 g/mol .[1] Its structure consists of a cycloheptyl group attached to a methylamine moiety.

| Property | Value | Reference |

| CAS Number | 4448-77-5 | [1] |

| Molecular Formula | C8H17N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| Boiling Point | 98-101 °C at 35 mmHg | [2] |

| Density | 0.884 g/cm³ | [2] |

The seven-membered ring of this compound provides a degree of conformational flexibility that is distinct from its smaller cyclopentyl and cyclohexyl analogs, which could influence its binding to biological targets.

Postulated Biological Activities

Information regarding the biological activity of this compound is primarily derived from commercial chemical suppliers. It is crucial to note that these claims have not been substantiated in peer-reviewed scientific literature and should be approached with caution.

Potential Interaction with Adenosine Receptors

Some sources suggest that this compound may act as an inhibitor of adenosine receptors.[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.

A case study mentioned by a commercial supplier suggests that this compound may selectively bind to adenosine A2A receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent vasodilation.[2]

Hypothetical Anticancer Activity

There are also preliminary, unverified reports of cytotoxic activity against human leukemia cell lines, specifically HL-60, at concentrations between 10 µM and 50 µM.[2] The proposed mechanism involves cell cycle arrest at the G2/M phase.[2]

Putative Role in Inflammatory and Allergic Responses

Derivatives of this compound have been suggested to have potential applications in treating inflammatory and allergic diseases of the respiratory tract by modulating histamine release from mast cells.[2]

Postulated Mechanisms of Action

The mechanisms through which this compound might exert these biological effects are, at present, hypothetical and based on the presumed targets.

Adenosine A2A Receptor Antagonism and Downstream Signaling

If this compound acts as an antagonist at the adenosine A2A receptor, it would block the binding of endogenous adenosine. A2A receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. An antagonist would therefore be expected to prevent this increase. The reported vasodilatory effect, however, is counterintuitive for a simple antagonist, as A2A receptor agonists are known vasodilators. This suggests a more complex interaction or a different mechanism entirely may be at play.

Caption: Hypothesized Adenosine A2A Receptor Signaling Pathway.

Induction of Apoptosis in Cancer Cells

The suggested cytotoxicity in HL-60 leukemia cells via G2/M phase cell cycle arrest points towards a mechanism involving the cell's internal machinery for division and programmed cell death (apoptosis). Molecules that induce G2/M arrest often do so by interfering with microtubule dynamics or by activating cell cycle checkpoints.

Structure-Activity Relationships of Related Compounds

While data on this compound is sparse, research on other cycloalkylamines may offer some context. For instance, the size and conformation of the cycloalkyl ring can significantly impact the affinity and selectivity of a compound for its target. Studies on cyclohexanol ethylamine scaffolds have led to the discovery of selective norepinephrine reuptake inhibitors, demonstrating that the cycloalkane moiety is a viable component in neuroactive compounds. However, a direct read-across to this compound's activity is not possible without experimental data.

Experimental Protocols for Future Research

To validate the purported biological activities of this compound, a series of well-defined experiments are necessary.

Adenosine Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at adenosine receptor subtypes.

Protocol:

-

Radioligand Binding Assay:

-

Prepare cell membrane homogenates expressing human adenosine A1, A2A, A2B, and A3 receptors.

-

Incubate the membranes with a known radioligand for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A) in the presence of increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for each receptor subtype.

-

-

cAMP Functional Assay:

-

Use cells expressing the adenosine A2A receptor.

-

Stimulate the cells with an A2A agonist (e.g., CGS 21680) in the presence and absence of varying concentrations of this compound.

-

Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Determine if this compound acts as an antagonist (inhibits agonist-induced cAMP increase) or an agonist/inverse agonist.

-

Caption: Workflow for Adenosine Receptor Characterization.

In Vitro Cytotoxicity and Cell Cycle Analysis

Objective: To assess the anticancer potential of this compound.

Protocol:

-

Cell Viability Assay (MTT or CellTiter-Glo):

-

Culture HL-60 cells and other cancer cell lines.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Perform an MTT or CellTiter-Glo assay to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Treat HL-60 cells with this compound at its IC50 concentration for various time points.

-

Fix the cells and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Conclusion and Future Directions

This compound is a chemical entity with a paucity of publicly available, peer-reviewed data on its biological activity. While preliminary, unverified claims from commercial sources suggest potential interactions with adenosine receptors and cytotoxic effects on cancer cells, these hypotheses require rigorous experimental validation. The unique seven-membered ring structure of this compound makes it an intriguing candidate for further investigation. Future research should focus on systematic in vitro screening to identify its primary biological targets, followed by more in-depth mechanistic studies to elucidate its mode of action. Such studies will be crucial in determining whether this compound or its derivatives hold any promise as therapeutic agents.

References

-

Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

The Versatile Scaffold: Unlocking the Research Potential of Cycloheptanemethylamine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Six-Membered Ring

In the landscape of medicinal chemistry and materials science, the relentless pursuit of novel molecular architectures is paramount. While saturated six-membered rings have been a cornerstone of molecular design, the exploration of larger carbocycles, such as the seven-membered cycloheptane ring, offers a gateway to untapped chemical space and unique conformational possibilities. This guide delves into the potential research applications of a seemingly simple yet intriguing building block: Cycloheptanemethylamine. Possessing a flexible seven-membered ring coupled with a reactive primary amine, this compound stands as a versatile scaffold for the synthesis of a new generation of pharmaceuticals, agrochemicals, and advanced materials. This document aims to provide a comprehensive technical overview, grounded in scientific literature and practical insights, to inspire and guide researchers in harnessing the full potential of this unique chemical entity.

Physicochemical Properties and Synthesis of this compound

This compound, with the chemical formula C₈H₁₇N, is a primary amine characterized by a cycloheptyl group attached to a methylamine moiety.[1] A thorough understanding of its physical and chemical properties is fundamental to its application in research.

| Property | Value | Reference |

| CAS Number | 4448-77-5 | [1] |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| Boiling Point | 98-101 °C at 35 mmHg | [1] |

| Density | 0.884 g/mL | [1] |

| Solubility | Poorly miscible with water |

The synthesis of this compound can be efficiently achieved through the reductive amination of cycloheptanecarboxaldehyde. This well-established and versatile reaction provides a direct route to the desired primary amine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the reductive amination of cycloheptanecarboxaldehyde. The key to this transformation is the in situ formation of an imine, which is then reduced to the corresponding amine.

Sources

Cycloheptanemethylamine Derivatives: A Technical Guide to Synthesis, Pharmacological Targeting, and Potential Therapeutic Applications

Abstract

The cycloheptanemethylamine scaffold represents a compelling, yet underexplored, chemical framework in modern drug discovery. Its unique seven-membered ring system offers a distinct conformational profile compared to more common cyclopentyl and cyclohexyl analogs, potentially enabling novel interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and pharmacological evaluation of this compound derivatives. We will delve into two primary areas of therapeutic interest: the development of Norepinephrine Reuptake Inhibitors (NRIs) for neurological disorders and the exploration of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for advancing this promising class of compounds.

Introduction: The Rationale for Exploring the Cycloheptane Moiety

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount to overcoming the challenges of drug resistance, improving efficacy, and reducing off-target effects. While smaller cycloalkane rings have been extensively incorporated into therapeutic agents, the cycloheptyl moiety offers a unique combination of lipophilicity and conformational flexibility. This flexibility can allow for an induced-fit binding to protein targets that may not be achievable with more rigid ring systems. This compound, as a primary amine, serves as a versatile starting point for the synthesis of a diverse library of derivatives.

This guide will focus on two key therapeutic targets where modulation by small molecules has proven clinically successful, and where the introduction of a this compound scaffold could offer distinct advantages.

Synthetic Strategies for this compound Derivatives

The generation of a diverse library of this compound derivatives is crucial for establishing robust structure-activity relationships (SAR). Two powerful and versatile synthetic methodologies are particularly well-suited for this purpose: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination for N-Alkyl Derivatives

Reductive amination is a highly efficient one-pot reaction for the synthesis of N-alkylated cycloheptanemethylamines from cycloheptanecarboxaldehyde.[1][2][3] This method proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.

Caption: Reductive amination workflow for N-alkyl derivatives.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of cycloheptanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired primary amine (1.1 eq).

-

Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-alkyl-cycloheptanemethylamine.[2][4][5]

Buchwald-Hartwig Amination for N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl derivatives.[6][7][8] This reaction offers broad substrate scope and functional group tolerance.

Sources

- 1. d-nb.info [d-nb.info]

- 2. gctlc.org [gctlc.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Safety and handling precautions for Cycloheptanemethylamine.

An In-Depth Technical Guide to the Safe Handling of Cycloheptanemethylamine for Research & Development Professionals

Introduction

This compound (CAS No: 4448-77-5, Molecular Formula: C₈H₁₇N) is a primary amine featuring a cycloheptane ring attached to a methylamine group.[1] With a molecular weight of 127.23 g/mol , this compound serves as a valuable intermediate in various research and development sectors, including the synthesis of agrochemicals, pharmaceutical compounds, and dyestuffs.[1][2] Its unique seven-membered cycloalkane structure lends specific physicochemical properties that are integral to its utility in synthetic chemistry.[1] However, the same chemical reactivity that makes it useful also necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the hazards associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and ensure the integrity of experimental outcomes.

Section 1: Hazard Identification & Risk Assessment

A foundational understanding of the intrinsic hazards of this compound is critical for performing an accurate risk assessment. This compound presents a multi-faceted risk profile, encompassing corrosive, combustible, and toxic properties.

GHS Hazard Classification

This compound is classified as a hazardous chemical, primarily due to its corrosive nature.[2][3] The following table summarizes its key hazard statements.

| Hazard Class | GHS Hazard Statement (H-Statement) | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[2][3][4][5][6] | Danger |

| Serious Eye Damage | H318: Causes serious eye damage.[4][5] | Danger |

| Flammability | H227: Combustible liquid.[4][5] | Warning |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | Warning |

Elucidation of Primary Hazards

-

Corrosivity: The primary hazard associated with this compound is its severe corrosivity.[3] As a primary amine, its basic nature can cause rapid and severe chemical burns upon contact with skin and eyes.[3] Ocular exposure can lead to permanent eye damage, including blindness.[7] Ingestion is particularly dangerous, as it can cause severe swelling and damage to the delicate tissues of the mouth, throat, and gastrointestinal tract, with a significant danger of perforation.[3]

-

Flammability: this compound is a combustible liquid with a flash point of approximately 70°C (158°F).[1][5] While not highly flammable, its vapors can form explosive mixtures with air, which may travel to a source of ignition and flash back.[8][9] Therefore, all sources of ignition, including heat, sparks, open flames, and static electricity, must be rigorously excluded from handling and storage areas.[8][10]

-

Toxicity: The compound is harmful if swallowed and may be harmful if inhaled.[2][10] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[3][8]

-

Chemical Reactivity & Stability: this compound is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and bases.[10] It is also noted to be air and moisture-sensitive.[1] This hygroscopic nature means it can absorb moisture from the air, potentially leading to degradation or the formation of undesirable byproducts. Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure chemical purity and experimental reproducibility.

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

Engineering Controls (First Line of Defense)

Engineering controls are designed to physically isolate personnel from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.[3][9]

-

Ventilation: Laboratories must be equipped with adequate general ventilation to prevent the accumulation of vapors.[10][11]

-

Emergency Equipment: Eyewash stations and safety showers must be located in immediate proximity to the workstation where the chemical is handled.[3][10][11]

Administrative Controls (Safe Work Practices)

These controls involve modifying work procedures to enhance safety.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Designated Areas: Clearly demarcate areas where this chemical is stored and handled.

-

Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency responses related to this compound.

Personal Protective Equipment (PPE) (Last Line of Defense)

PPE is mandatory for all personnel handling this compound.[12] The selection of appropriate PPE is crucial to prevent direct contact.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage & Inspection | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile for splash protection) | Lab coat | Not typically required if container is sealed |

| Weighing & Transfer | Chemical safety goggles and a face shield[3][9][13] | Chemical-resistant gloves (consult manufacturer's guide for compatibility)[14] | Chemical-resistant apron over a lab coat | Required if work is not performed in a fume hood or if ventilation is inadequate[10][14] |

| Reaction Setup/Sampling | Chemical safety goggles and a face shield | Chemical-resistant gloves | Flame-retardant lab coat | Work must be performed in a fume hood |

Section 3: Standard Operating Procedures (SOPs) for Handling

Adherence to validated protocols is paramount for ensuring safety and experimental success.

Storage and Transport

-

Receiving: Upon receipt, inspect containers for damage or leaks.

-

Storage: Store containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][10] The storage area should be a designated corrosives cabinet.[3] Keep containers tightly closed to prevent exposure to air and moisture.[1][10] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][10]

Experimental Workflow: A Step-by-Step Protocol

-

Pre-Experiment Preparation:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-